molecular formula C12H7F2NO2 B12066969 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid

5-Fluoro-2-(4-fluorophenyl)isonicotinic acid

Cat. No.: B12066969
M. Wt: 235.19 g/mol
InChI Key: KGGPCDAFDJOHJE-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-fluorophenyl)isonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a fluorine atom at the 5-position of the isonicotinic acid and a 4-fluorophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated isonicotinic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-fluorophenyl)isonicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Fluoro-2-(4-fluorophenyl)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it can inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(4-fluorophenyl)isonicotinic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.

Properties

Molecular Formula

C12H7F2NO2

Molecular Weight

235.19 g/mol

IUPAC Name

5-fluoro-2-(4-fluorophenyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C12H7F2NO2/c13-8-3-1-7(2-4-8)11-5-9(12(16)17)10(14)6-15-11/h1-6H,(H,16,17)

InChI Key

KGGPCDAFDJOHJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C(=C2)C(=O)O)F)F

Origin of Product

United States

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